molecular formula C7H13Cl2N3 B2399086 (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride CAS No. 1909287-28-0

(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride

Cat. No.: B2399086
CAS No.: 1909287-28-0
M. Wt: 210.1
InChI Key: DWWKRIWOOMANLH-BNTLRKBRSA-N
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Description

(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride is a synthetic compound that features a cyclopropane ring substituted with a 3-methylimidazol-4-yl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Imidazole Group: The imidazole ring can be introduced through nucleophilic substitution reactions, where a suitable imidazole derivative reacts with a cyclopropane precursor.

    Amine Functionalization: The amine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imine or nitroso derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction could produce dihydroimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It can also serve as a model compound for investigating the behavior of cyclopropane and imidazole derivatives in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and the cyclopropane ring can impart unique biological activity.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride would depend on its specific interactions with molecular targets. The imidazole ring can act as a ligand for metal ions, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine: The free base form of the compound without the dihydrochloride salt.

    (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-ol: A similar compound where the amine group is replaced with a hydroxyl group.

    (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-thiol: A thiol analog of the compound.

Uniqueness

The dihydrochloride form of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine is unique due to its enhanced solubility and stability, which can be advantageous in various applications. The presence of both the cyclopropane and imidazole rings also imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-4-9-3-7(10)5-2-6(5)8;;/h3-6H,2,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWKRIWOOMANLH-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2C[C@H]2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307731-69-5
Record name rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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